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molecular formula C11H11IO2 B8426221 Allyl 3-iodomethylbenzoate

Allyl 3-iodomethylbenzoate

Cat. No. B8426221
M. Wt: 302.11 g/mol
InChI Key: URIMFRKEFUAYPJ-UHFFFAOYSA-N
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Patent
US06353017B1

Procedure details

A solution of allyl 3-(chloromethyl)-benzoate (54.5 g, 0.259 mmol) and sodium iodide (46.56 g, 0.311 mol) in acetone (500 mL) is stirred at room temp. for 6.5 hours, after which time the mixture is filtered. The filitrate is evaporated and the residue is dissolved in diethyl ether (500 mL), then washed with water (1×200 mL), 5% sodium sulfite solution (1×200 mL) and brine (1×200 mL), dried over magnesium sulfate, and evaporated to yield allyl 3-(iodomethyl)-benzoate as a white solid, which was is directly.
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
46.56 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][CH:14]=1)[C:6]([O:8][CH2:9][CH:10]=[CH2:11])=[O:7].[I-:15].[Na+]>CC(C)=O>[I:15][CH2:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][CH:14]=1)[C:6]([O:8][CH2:9][CH:10]=[CH2:11])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
54.5 g
Type
reactant
Smiles
ClCC=1C=C(C(=O)OCC=C)C=CC1
Name
Quantity
46.56 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which time the mixture is filtered
CUSTOM
Type
CUSTOM
Details
The filitrate is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in diethyl ether (500 mL)
WASH
Type
WASH
Details
washed with water (1×200 mL), 5% sodium sulfite solution (1×200 mL) and brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ICC=1C=C(C(=O)OCC=C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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